molecular formula C17H15N3OS2 B2877022 N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-72-6

N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2877022
CAS No.: 864917-72-6
M. Wt: 341.45
InChI Key: CFJGWYQNBVQKGC-UHFFFAOYSA-N
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Description

N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol with N-phenyl-2-chloroacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-((3-(m-tolyl)-1,3,4-oxadiazol-5-yl)thio)acetamide
  • N-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thio)acetamide

Uniqueness

N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to its oxadiazole analogs

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-6-5-7-13(10-12)16-19-17(23-20-16)22-11-15(21)18-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJGWYQNBVQKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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